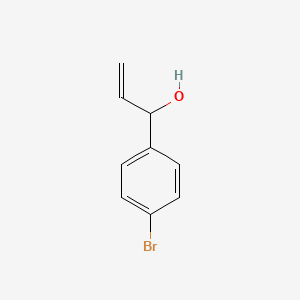

1-(4-Bromophenyl)prop-2-en-1-ol

Description

Properties

CAS No. |

58824-56-9 |

|---|---|

Molecular Formula |

C9H9BrO |

Molecular Weight |

213.07 g/mol |

IUPAC Name |

1-(4-bromophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9,11H,1H2 |

InChI Key |

DNFHNWHADKQZCE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Substitution

Direct bromination of 1-phenylprop-2-en-1-ol using bromine in aqueous sodium carbonate achieves para-selectivity (~99%) under heterogeneous conditions. The hydroxyl group’s meta-directing effect is mitigated by protonation in acidic media, enabling para-bromination via σ-complex stabilization.

Procedure:

-

Substrate: 1-phenylprop-2-en-1-ol (5.00 mmol)

-

Bromine: 1.2 equivalents, added dropwise at 25–30°C

-

pH Control: Maintained at 7 using 20% Na2CO3

-

Isolation: Acidification to pH 1–2, extraction with dichloromethane

Yield: 96% (purity >99% by GC).

Limitations:

-

Requires rigorous pH control to suppress ortho-bromination.

-

Product separation from unreacted starting material necessitates esterification and distillation.

Industrial-Scale Production

Batch Process Optimization

A pilot-scale synthesis (275 kg substrate) employed bromine (330 kg) in water (6875 L) with sodium bicarbonate, achieving 98.2% purity after toluene extraction and acidification.

Key Parameters:

-

Temperature: 25–35°C (prevents side reactions)

-

Solvent Recovery: Toluene recycled via distillation (90% efficiency)

-

Safety: Bromine addition under nitrogen atmosphere to minimize fumes

Analytical Characterization

Spectroscopic Profiling

13C NMR (CDCl3): δ 166.3 (C=O), 147.8 (C-Br), 139.8 (CH=), 128.2–126.5 (ArC), 71.9 (C-OH).

IR (KBr): 3340 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C=C), 670 cm⁻¹ (C-Br).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) confirmed <1% 3-bromophenyl isomer using a DB-5 column (30 m × 0.25 mm, 0.25 μm film).

Applications in Organic Synthesis

Conjugate Additions

1-(4-Bromophenyl)prop-2-en-1-ol serves as a nucleophile in Michael additions with ethyl acrylate, producing β-hydroxy esters (e.g., (E)-ethyl 4-(4-bromophenyl)-4-hydroxybut-2-enoate, 81% yield).

Reaction Schema:

Pharmaceutical Intermediates

The compound is a precursor to fexofenadine impurities, necessitating high regiochemical purity (>99%) to meet pharmacopeial standards.

Emerging Methodologies

Enzymatic Resolution

Recent studies explore lipase-catalyzed kinetic resolution of racemic this compound, achieving 98% enantiomeric excess (ee) using vinyl acetate as an acyl donor.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxypropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(1-Hydroxy-2-propenyl)benzene.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: 4-(1-Formyl-2-propenyl)-bromobenzene or 4-(1-Carboxy-2-propenyl)-bromobenzene.

Reduction: 4-(1-Hydroxy-2-propenyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxypropenyl group can participate in hydrogen bonding and other interactions, while the bromine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) 1-(4-Methoxyphenyl)prop-2-yn-1-ol

- Structure : Methoxy group (electron-donating) replaces bromine; triple bond (prop-2-yn-1-ol) instead of double bond.

- Reactivity : The electron-donating methoxy group reduces electrophilicity, while the triple bond enhances susceptibility to nucleophilic attack. Reacts with 1-(4-bromophenyl)ethan-1-ol to form ethers, contrasting with the enzymatic saturation pathway of the target compound .

b) 1-(4-Bromophenyl)-2-methylpropan-2-ol

- Structure : Methyl group at C2 creates steric hindrance; lacks double bond.

- Reactivity : Reduced reactivity in elimination or oxidation due to steric effects. Primarily used in studies on hydrogen bonding and crystal packing .

c) 1-(4-Bromophenyl)prop-2-en-1-one

- Structure : Ketone replaces hydroxyl group.

- Synthesis : Prepared via elimination of HCl from 1-(4-bromophenyl)-3-chloropropan-1-one using triethylamine (83% yield) .

- Applications: Key intermediate in cross-metathesis reactions; cannot participate in hydrogen bonding, reducing solubility in polar solvents compared to the alcohol .

Electronic and Steric Modifications

a) 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one

- Structure : Additional dichlorophenyl group at C3.

- Electronic Effects : Chlorine atoms enhance electrophilicity, increasing reactivity in Michael additions. Molar mass (356.04 g/mol) and steric bulk may limit diffusion in enzymatic systems compared to the simpler allylic alcohol .

b) (S)-1-(4-Bromophenyl)ethanol

Functional Group Comparisons

Hydrogen Bonding and Solubility

- This compound : The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents like DES-buffer mixtures .

- Ketone Derivatives (e.g., 1-(4-bromophenyl)prop-2-en-1-one): Rely on dipole-dipole interactions, reducing solubility in aqueous media .

- Sterically Hindered Alcohols (e.g., 2-methylpropan-2-ol derivatives): Exhibit lower melting points due to disrupted crystal packing .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Bromophenyl)prop-2-en-1-ol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-bromotoluene and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Reduction of the resulting ketone intermediate (e.g., 1-(4-Bromophenyl)propan-1-one) with NaBH₄ or LiAlH₄ yields the allylic alcohol. Optimization involves tuning catalyst loading, reaction temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. nitrobenzene) to enhance yield (60–85%) and purity .

- Characterization : Confirm structure via -NMR (δ 5.8–6.2 ppm for allylic protons) and IR (broad O-H stretch at 3200–3500 cm⁻¹) .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the compound’s stereochemistry?

- Methodology : X-ray crystallography (e.g., SHELX refinement) is critical for determining absolute configuration. For example, (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one (a structural analog) was resolved using SHELXL-97, revealing non-centrosymmetric space groups (e.g., P2₁2₁2₁) . Polarized light microscopy and hydrogen-bonding graph-set analysis (R₂²(8) motifs) further validate intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data, such as enantiomorph-polarity or twinning?

- Methodology : Use Flack’s -parameter for enantiomorph assignment in near-centrosymmetric structures, which avoids overprecision errors seen with Rogers’ . For twinned data, SHELXD/SHELXE pipelines enable robust phasing via Patterson methods .

Q. How does the compound’s stereoelectronic profile influence regioselectivity in substitution reactions?

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack at the β-position due to conjugation with the bromophenyl group. Experimentally, SN² reactions with NaCN or KSCN yield 3-cyano/thioether derivatives. Monitor kinetics via HPLC to assess steric effects from the allylic hydroxyl group .

Q. What methodologies assess its biological activity, such as enzyme inhibition or cytotoxicity?

- Methodology :

- In vitro assays : Evaluate IC₅₀ against acetylcholinesterase (AChE) using Ellman’s method, comparing with (E)-1-(4-hydroxyphenyl)-3-(o-tolyl)prop-2-en-1-ol analogs (IC₅₀ = 12–45 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (1–100 µM). Structural analogs show apoptosis via caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.